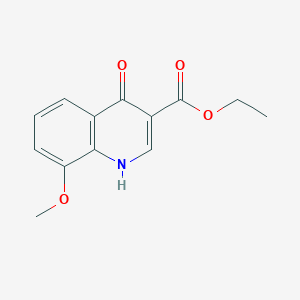

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196905. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYNWEIHLHVPEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950236 |

Source

|

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27568-04-3 |

Source

|

| Record name | 27568-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27568-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a valuable heterocyclic compound within the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] This specific derivative, featuring hydroxyl, methoxy, and carboxylate functionalities, represents a versatile platform for further chemical elaboration in drug discovery programs.

Our synthetic approach is rooted in the classic and reliable Gould-Jacobs reaction, a powerful method for constructing the 4-hydroxyquinoline core.[2][3] The strategy is dissected into two primary stages: the initial formation of a key anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization to yield the target quinoline. This document provides not only the procedural steps but also the underlying mechanistic rationale and field-proven insights to ensure a successful and reproducible synthesis.

Overall Synthetic Workflow

The synthesis is a two-step process beginning with commercially available starting materials. The first step is a condensation reaction to form the key intermediate, which is then subjected to high-temperature cyclization to afford the final product.

Caption: Overall workflow for the synthesis of the target quinoline.

Part 1: Synthesis of Key Intermediate: Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

The foundational step of the Gould-Jacobs reaction is the formation of an enamine-like intermediate from an aniline and a malonic ester derivative.[4] Here, we react 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).

Mechanistic Insight: This reaction proceeds via a nucleophilic attack of the aniline's amino group on the electron-deficient β-carbon of DEEM, which is part of a vinylogous ester system. This is followed by the elimination of an ethanol molecule to form the stable anilinomethylenemalonate intermediate.[1] While this reaction can be performed neat or in various solvents, heating in ethanol provides a clean and efficient conversion.[5]

Experimental Protocol: Step 1

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline and absolute ethanol.

-

Reagent Addition: Slowly add diethyl ethoxymethylenemalonate (DEEM) to the stirred solution at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the aniline starting material.

-

Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product. If no crystals form, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove residual impurities.

-

Drying: Dry the purified intermediate, Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate, under vacuum to a constant weight. The product should be a stable solid, ready for the next step.

Quantitative Data: Step 1

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles (mol) | Volume/Mass | Role |

| 2-Methoxyaniline | 123.15 | 1.0 eq | (e.g., 12.3 g) | Starting Material |

| Diethyl Ethoxymethylenemalonate | 216.23 | 1.05 eq | (e.g., 22.7 g) | Starting Material |

| Absolute Ethanol | 46.07 | - | (e.g., 100 mL) | Solvent |

Part 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This is the critical ring-forming step that defines the Gould-Jacobs synthesis. The intermediate is heated to a high temperature, inducing an intramolecular electrocyclization to form the quinoline ring system.

Mechanistic Insight: The thermal cyclization is a pericyclic reaction, specifically a 6-electron electrocyclization, followed by tautomerization to the more stable aromatic 4-hydroxyquinoline form.[2] This reaction has a high activation energy, necessitating temperatures of ~250 °C or higher.[1] The choice of solvent is therefore critical. A high-boiling, thermally stable solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is ideal as it can achieve the required temperature without significant decomposition or pressure buildup at atmospheric pressure. The reaction drives off a second molecule of ethanol during the cyclization.

Caption: Simplified mechanism of the thermal cyclization step.

Experimental Protocol: Step 2

This protocol is adapted from a verified synthesis.[6][7]

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head (to allow for ethanol removal), add Dowtherm A solvent.

-

Heating: Heat the solvent to 250 °C using a suitable heating mantle.

-

Reagent Addition: Slowly and portion-wise, add the Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate intermediate (from Part 1) to the hot solvent. The solid should dissolve, and the reaction will commence, evidenced by the distillation of ethanol.

-

Reaction Maintenance: Maintain the reaction temperature at 250 °C for the specified time (e.g., overnight) to ensure complete cyclization.[6][7]

-

Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product is insoluble in the nonpolar Dowtherm A and will precipitate.

-

Workup: Dilute the cooled, sludgy mixture with a nonpolar solvent such as pentane or hexane (e.g., 750 mL for a 100 mL Dowtherm reaction) to further decrease the solubility of the product and make the slurry easier to handle.[6][7]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Thoroughly wash the filter cake with fresh hexane to remove all traces of the high-boiling Dowtherm A solvent.

-

Drying: Dry the final product, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, under vacuum to a constant weight.

Quantitative Data: Step 2

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| Intermediate from Part 1 | 293.31 | 162 | 47.6 g | Starting Material |

| Dowtherm A | - | - | 100 mL | Solvent |

| Pentane / Hexane | - | - | ~750 mL | Workup/Washing |

| Expected Product | 247.25 | - | ~25.7 g (64% yield) | Final Product |

Quantities are based on the literature procedure for illustrative purposes.[7]

Part 3: Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Physical and Analytical Properties

| Property | Value | Source |

| CAS Number | 27568-04-3 | [8][9] |

| Molecular Formula | C₁₃H₁₃NO₄ | [8][9] |

| Molecular Weight | 247.25 g/mol | [9] |

| Appearance | Light yellow to brown solid | [7] |

| Storage | Sealed in dry, Room Temperature | [8] |

| Mass Spec (APCI) | m/z 248.0 [M+H]⁺ | [7] |

Expected Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

~11.0-12.0 ppm (s, 1H): A broad singlet corresponding to the acidic 4-OH proton. This signal is exchangeable with D₂O.

-

~8.5 ppm (s, 1H): Singlet for the C2-H proton, deshielded by the adjacent nitrogen and carbonyl group.

-

~7.0-7.5 ppm (m, 3H): A multiplet region for the three aromatic protons on the benzene ring (C5-H, C6-H, C7-H).

-

~4.3 ppm (q, 2H): Quartet for the -OCH₂- of the ethyl ester group.

-

~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons.

-

~1.3 ppm (t, 3H): Triplet for the -CH₃ of the ethyl ester group.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

~170 ppm: Carbonyl carbon of the ester.

-

~165 ppm: C4 carbon bearing the hydroxyl group (enol form).

-

~140-155 ppm: Aromatic carbons attached to heteroatoms (C8, C8a, C4a).

-

~110-130 ppm: Remaining aromatic carbons.

-

~105 ppm: C3 carbon.

-

~60 ppm: -OCH₂- carbon of the ethyl ester.

-

~56 ppm: Methoxy (-OCH₃) carbon.

-

~14 ppm: -CH₃ carbon of the ethyl ester.

-

-

FT-IR (KBr, cm⁻¹):

-

~3400-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching (ethyl and methoxy groups).

-

~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ester.

-

~1620, 1580, 1470 cm⁻¹: C=C and C=N stretching within the aromatic quinoline system.

-

~1250 cm⁻¹: Aryl ether C-O stretching.

-

References

- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.

- Google Patents. CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Online] Available at: [Link]

-

Lead Sciences. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. [Online] Available at: [Link]

-

Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. [Online] Available at: [Link]

-

Wikipedia. Gould–Jacobs reaction. [Online] Available at: [Link]

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Online] Available at: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Online] Available at: [Link]

-

ResearchGate. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. [Online] Available at: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. Gould-Jacobs Reaction [drugfuture.com]

- 4. ablelab.eu [ablelab.eu]

- 5. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 6. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 27568-04-3 [m.chemicalbook.com]

- 7. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 8. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate - Lead Sciences [lead-sciences.com]

- 9. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]

Technical Whitepaper: Chemical Profile and Synthetic Utility of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Executive Summary

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis of 8-methoxyfluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). Its structural significance lies in the 8-methoxy substituent, which enhances antibacterial potency against Gram-positive bacteria and reduces the development of resistance compared to non-methoxylated analogs.

This technical guide provides a rigorous analysis of its physicochemical properties, the Gould-Jacobs synthetic protocol, reactivity profiles (specifically C4-chlorination and N-alkylation), and spectroscopic characterization.

Structural Analysis & Physicochemical Properties[1][2][3]

Chemical Identity

The compound exists in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-oxo-1,4-dihydroquinoline) . In the solid state and in polar solvents like DMSO, the 4-oxo tautomer predominates, stabilized by intermolecular hydrogen bonding and solvent interactions.

| Property | Specification |

| IUPAC Name | Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate |

| CAS Number | 27568-04-3 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol |

| Appearance | Light yellow to brown crystalline solid |

| Melting Point | 248–262 °C (Decomposition) [1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

| pKa (Predicted) | ~6.5 (enolic OH), ~10.5 (NH dissociation) |

Tautomerism

The reactivity of the molecule is dictated by this equilibrium. Electrophiles (e.g., alkyl halides) attack the Nitrogen (N1) in the presence of a base, confirming the nucleophilicity of the keto-form nitrogen. However, chlorinating agents like POCl₃ react via the enol form to generate the 4-chloro derivative.

Synthetic Pathway: The Gould-Jacobs Protocol

The industrial standard for synthesizing this scaffold is the Gould-Jacobs reaction . This sequence involves the condensation of o-anisidine with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature cyclization.

Detailed Methodology

Step 1: Condensation (Enamine Formation)

-

Reagents: 2-Methoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.05 eq).

-

Conditions: Neat or in Toluene, 110–120 °C, 2–4 hours.

-

Mechanism: Addition-elimination reaction where the aniline nitrogen attacks the EMME vinyl carbon, displacing ethanol.

-

Checkpoint: Monitoring by TLC shows the disappearance of aniline and formation of the lower-polarity enamine intermediate.

Step 2: Thermal Cyclization (Ring Closure)

-

Reagents: Enamine intermediate (isolated).

-

Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) or Polyphosphoric acid (PPA).

-

Conditions: 250 °C (Flash heating), 30–60 minutes.

-

Mechanism: Intramolecular electrophilic aromatic substitution. The activated carbonyl carbon attacks the benzene ring ortho to the nitrogen.

-

Purification: The reaction mixture is cooled and diluted with non-polar solvent (Hexane/Pentane) to precipitate the product. Filtration and washing remove the high-boiling Dowtherm A.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic workflow via the Gould-Jacobs reaction.

Reactivity Profile & Functionalization

The chemical utility of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate lies in its three reactive sites: the C4-hydroxyl (leaving group precursor), the N1-nitrogen (alkylation site), and the C3-ester (hydrolysis site).

Chlorination (C4 Functionalization)

Reaction with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a 4-chloro group. This transforms C4 into an electrophilic center, allowing subsequent nucleophilic aromatic substitution (SₙAr) with amines (e.g., piperazine), a key step in building the antibiotic side chain.

-

Protocol: Reflux in neat POCl₃ for 2–3 hours.

-

Safety: Quench slowly into ice-water; POCl₃ hydrolysis is exothermic and releases HCl gas.

N-Alkylation

To synthesize bioactive quinolones, the N1 position is typically alkylated (e.g., ethyl, cyclopropyl).

-

Conditions: Alkyl halide (R-X), K₂CO₃, DMF, 60–80 °C.

-

Selectivity: O-alkylation is a competing side reaction but N-alkylation is thermodynamically favored under these conditions for 4-quinolones.

Hydrolysis

The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH or KOH, followed by acidification. This acid functionality is essential for the pharmacophore binding to bacterial DNA gyrase.

Reactivity Logic Diagram

Figure 2: Divergent reactivity pathways for pharmaceutical derivatization.

Spectroscopic Characterization

Verification of the structure is performed via ¹H NMR. The 8-methoxy group and the C2 proton are diagnostic markers.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

| Position | Shift (δ ppm) | Multiplicity | Interpretation |

| NH (N1) | 12.0 – 12.5 | Broad Singlet | Characteristic of 4-oxo tautomer |

| H-2 | 8.45 – 8.60 | Singlet | Deshielded proton adjacent to N and C=O |

| H-5 | 7.70 – 7.80 | Doublet | Aromatic ring proton |

| H-7 | 7.30 – 7.40 | Multiplet | Aromatic ring proton |

| H-6 | 7.20 – 7.30 | Multiplet | Aromatic ring proton |

| OCH₃ (C8) | 3.90 – 4.00 | Singlet | Methoxy group (diagnostic) |

| COOCH₂CH₃ | 4.20 – 4.25 | Quartet | Ester methylene |

| COOCH₂CH₃ | 1.25 – 1.35 | Triplet | Ester methyl |

Note: Shifts may vary slightly based on concentration and water content in DMSO.

References

-

National Institutes of Health (NIH). (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (Crystal structure analysis of related 8-methoxy quinoline derivatives). Retrieved from [Link]

-

ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3). (Mechanistic insight into chlorination of 4-hydroxyquinolines). Retrieved from [Link]

-

Amerigo Scientific. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester Product Data. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in drug development. The structural elucidation of this compound is paramount for understanding its chemical properties and potential biological activity. This document will delve into the core spectroscopic techniques used for its characterization, explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation.

Introduction to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of pharmacological activities. The precise arrangement of the hydroxyl, methoxy, and ethyl carboxylate substituents on the quinoline core dictates its physicochemical properties and interaction with biological targets. Accurate spectroscopic characterization is therefore a critical first step in any research and development endeavor involving this molecule.

Below is the chemical structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate:

Caption: Predicted ¹³C NMR chemical shift assignments for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Conclusion

The structural elucidation of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight, while IR spectroscopy identifies the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular structure. The data and interpretations presented in this guide offer a robust framework for the characterization of this and related quinoline derivatives, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3198.

-

Kafka, S., Pevec, A., Proisl, K., Kimmel, R., & Kosmrlj, J. (2012). 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. ResearchGate. Retrieved from [Link]

-

Gergely, A., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

-

Horta, P., Henriques, M., Kuş, N., & Fausto, R. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethyl methanoate. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

-

Nechifor, A. C., et al. (2019). FTIR spectrum of 8-hydroxyquinoline. ResearchGate. Retrieved from [Link]

Technical Guide: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Structural Analogs

Document ID: TG-EHMQC-2024 | Version: 1.0 | Classification: Technical Whitepaper

Executive Summary

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (EHMQC) represents a critical scaffold in medicinal chemistry, serving as a pivotal intermediate for third- and fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin) and emerging antiviral agents.[1] The inclusion of the 8-methoxy group is structurally significant: it reduces the photosensitivity associated with earlier quinolones and enhances activity against Gram-positive pathogens and anaerobes by targeting DNA gyrase and Topoisomerase IV.[1] This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic divergence of EHMQC analogs.[1]

Structural Architecture & Pharmacophore Analysis

The EHMQC scaffold consists of a bicyclic quinoline core functionalized at four key positions. Understanding the electronic and steric contributions of these positions is essential for rational analog design.[1]

| Position | Functional Group | Electronic Effect | Pharmacological Role |

| C3 | Ethyl Carboxylate | Electron-withdrawing | Prodrug/Intermediate: Hydrolysis yields the free acid required for Mg²⁺ chelation and binding to the DNA-enzyme complex.[1] Conversion to carboxamides yields antiviral activity.[1][2] |

| C4 | Hydroxyl (Keto tautomer) | H-bond Donor/Acceptor | Binding Motif: Exists predominantly as the 4-pyridone tautomer.[1] Critical for H-bonding with Serine-84 (GyrA) and Serine-80 (ParC).[1] |

| C8 | Methoxy (-OCH₃) | Electron-donating (+M) | Selectivity & Safety: Sterically hinders the C8 position, preventing metabolic activation (reducing phototoxicity) and improving activity against resistant S. aureus strains.[1] |

| N1 | Secondary Amine | Nucleophilic | Pharmacokinetic Modulation: Unsubstituted in EHMQC.[1] N-alkylation (ethyl, cyclopropyl) is mandatory for antibacterial potency but optional for some anticancer analogs.[1] |

Tautomeric Equilibrium

In solution, EHMQC exists in dynamic equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1] The keto form is thermodynamically favored in polar solvents and is the bioactive species for DNA intercalation.[1]

Synthetic Methodology: The Gould-Jacobs Reaction

The industrial standard for synthesizing EHMQC is the Gould-Jacobs reaction .[1] This sequence involves a condensation-cyclization protocol that is robust and scalable.[1]

Reaction Scheme Visualization

Figure 1: The Gould-Jacobs synthetic pathway for EHMQC production.[1]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Reagents:

-

o-Anisidine (1.0 eq)[1]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

-

Diphenyl ether (Solvent/Heat transfer medium)[1]

-

Petroleum ether or Acetone (for washing)[1]

Step-by-Step Procedure:

-

Condensation (Enamine Formation):

-

Charge a round-bottom flask with o-anisidine and EMME.[1]

-

Heat the neat mixture to 110–120°C for 2–3 hours.

-

Process Control: Monitor the distillation of ethanol.[1][3] The reaction is complete when ethanol evolution ceases.[1]

-

Result: Formation of diethyl 2-((2-methoxyphenyl)amino)methylenemalonate.[1]

-

-

Thermal Cyclization:

-

Pre-heat diphenyl ether (10 volumes relative to enamine) to 250°C in a separate vessel equipped with a reflux condenser.

-

Add the molten enamine intermediate dropwise to the boiling diphenyl ether.[1] Caution: Vigorous ethanol evolution occurs.

-

Maintain reflux at 250°C for 45–60 minutes.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature (approx. 25°C). The product typically precipitates.[1]

-

Dilute with petroleum ether or hexane to maximize precipitation.[1]

-

Filter the solid and wash copiously with acetone to remove residual diphenyl ether.[1]

-

Recrystallize from DMF/Ethanol if high purity (>99%) is required.[1]

-

Structural Analogs & Therapeutic Divergence (SAR)

Modifications to the EHMQC core drive the molecule toward distinct therapeutic classes.

Antibacterial Analogs (Fluoroquinolone Precursors)

To transition from EHMQC to active antibiotics, three transformations are required:

-

N1-Alkylation: Addition of an ethyl or cyclopropyl group.[1]

-

C7-Substitution: Introduction of a nitrogen heterocycle (piperazine/pyrrolidine).

-

C6-Fluorination: Essential for gyrase potency (usually introduced in the starting aniline, but can be done via electrophilic fluorination).[1]

| Analog Class | Modification | Effect on Activity |

| N1-Cyclopropyl | Cyclopropyl at N1 | Increases potency against Gram-negative bacteria (e.g., Pseudomonas).[1] |

| C7-Piperazinyl | Piperazine at C7 | Improves pharmacokinetic profile and spectrum; increases half-life.[1] |

| C6-Fluoro | Fluorine at C6 | Increases cell penetration and DNA gyrase binding affinity 10-100 fold.[1] |

Antiviral Analogs (Herpesviridae)

Derivatives where the C3-ester is converted to a carboxamide or hydrazide show potent activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[1]

-

Mechanism: These analogs do not inhibit DNA gyrase but likely interfere with viral DNA polymerase or viral kinase activity.[1]

-

Key Analog: N-(4-chlorobenzyl)-4-hydroxy-8-methoxyquinoline-3-carboxamide.

SAR Decision Tree

Figure 2: Divergent synthesis pathways for antibacterial and antiviral optimization.[1]

Experimental Validation: Characterization Data

When synthesizing EHMQC analogs, the following spectral signatures confirm the integrity of the core scaffold.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 12.0–12.5 ppm (s, 1H): Hydroxyl/NH proton (indicates tautomeric exchange).[1]

-

δ 8.3–8.5 ppm (s, 1H): C2-H proton (Characteristic singlet for the quinoline ring).[1]

-

δ 7.0–8.0 ppm (m, 3H): Aromatic protons (H5, H6, H7).[1]

-

δ 4.2 ppm (q, 2H): Ester methylene (-OCH₂-).[1]

-

δ 3.9 ppm (s, 3H): 8-Methoxy singlet (Critical diagnostic peak).[1]

-

δ 1.3 ppm (t, 3H): Ester methyl (-CH₃).[1]

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H/N-H stretch (tautomeric).[1]

-

1680–1720 cm⁻¹: C=O stretch (Ester carbonyl).[1]

-

1620 cm⁻¹: C=O stretch (4-Quinolone ketone).[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1]

-

Sigma-Aldrich. (2024).[1] Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Product Data.[1]

-

Wentland, M. P., et al. (1999).[1] 4-Hydroxyquinoline-3-carboxamides as Antiviral Agents.[1][2] Patent WO1999032450A1.[1]

-

Sriram, D., et al. (2019).[1][4] 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[1] European Journal of Medicinal Chemistry.[1]

-

Lead Sciences. (2024). Compound Properties: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.[1][5]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1999032450A1 - 4-hydroxyquinoline-3-carboxamides and hydrazides as antiviral agents - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate - Lead Sciences [lead-sciences.com]

Technical Guide: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

[1][2][3][4]

Executive Summary

The Conrad-Limpach synthesis remains the premier method for constructing the 4-hydroxyquinoline (4-quinolone) scaffold, a pharmacophore central to antimalarials (e.g., Chloroquine), fluoroquinolone antibiotics, and emerging kinase inhibitors. Unlike the Knorr quinoline synthesis, which produces 2-hydroxyquinolines (carbostyrils) under thermodynamic control, the Conrad-Limpach protocol leverages kinetic control to secure the 4-hydroxy isomer.

This guide moves beyond textbook theory to address the operational realities of the synthesis: managing the thermal threshold (

Mechanistic Architecture: The Kinetic vs. Thermodynamic Divergence[5]

Success in this synthesis relies on strictly observing the temperature-dependent divergence between the Conrad-Limpach and Knorr pathways.

The Bifurcation Point

The reaction between an aniline and a

-

Kinetic Pathway (Conrad-Limpach): Formation of a

-anilinoacrylate (enamine/Schiff base) at low-to-moderate temperatures ( -

Thermodynamic Pathway (Knorr): Formation of a

-ketoanilide (amide) at elevated temperatures (

To obtain the 4-hydroxyquinoline, one must isolate or maintain the enamine intermediate before subjecting it to a "thermal shock" cyclization.

Mechanistic Pathway (DOT Visualization)

Figure 1: The critical divergence between Conrad-Limpach (Kinetic/Blue path) and Knorr (Thermodynamic/Red path) synthesis.[1]

Critical Parameters & Optimization

Solvent Selection for Cyclization

The cyclization step requires temperatures exceeding

| Solvent | Boiling Point | Pros | Cons |

| Dowtherm A | Industry standard; eutectic mixture prevents freezing at RT. | Difficult to remove; requires steam distillation or extensive washing. | |

| Diphenyl Ether | High thermal stability. | Solidifies at | |

| Mineral Oil | Cheap; inert. | Product purification is messy; difficult to wash away. | |

| Sulfolane | Water-soluble (easier workup). | Expensive; decomposes slightly at max temp. |

Catalyst Choice

-

Step 1 (Condensation): A weak acid catalyst (acetic acid or

-TsOH) is essential to activate the carbonyl without promoting the amide formation. -

Step 2 (Cyclization): No catalyst is required for the thermal method. Adding acid here often degrades yield by promoting tar formation.

Experimental Protocols

Protocol A: Classical Thermal Cyclization (Dowtherm A)

Best for: Multi-gram scale up where microwave reactors are unavailable.

Reagents:

-

Substituted Aniline (1.0 equiv)[3]

-

Ethyl acetoacetate or Ethyl benzoylacetate (1.1 equiv)

-

Glacial Acetic Acid (0.05 equiv)

-

Benzene or Toluene (for Step 1)

-

Dowtherm A (Diphenyl ether/Biphenyl eutectic)[4]

Step 1: Enamine Formation [5][3][6]

-

Charge a round-bottom flask with aniline,

-ketoester, acetic acid, and toluene. -

Fit with a Dean-Stark trap and reflux condenser.

-

Reflux until the theoretical amount of water is collected (typically 3–6 hours).

-

Evaporate toluene under reduced pressure. The residue is the crude

-anilinoacrylate. Do not purify by chromatography; use crude.

Step 2: Flash Cyclization ("The Dumping Method")

-

Heat Dowtherm A (10–20 mL per gram of substrate) in a large reaction vessel to a rolling reflux (

). -

Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A or add it neat if liquid.

-

Critical Step: Add the enamine dropwise but rapidly into the vigorously boiling solvent.

-

Causality: Slow addition ensures high dilution, favoring intramolecular cyclization over intermolecular polymerization.

-

-

Continue heating for 15–30 minutes. Ethanol evolution will be vigorous.

-

Allow the mixture to cool to room temperature. The 4-hydroxyquinoline often precipitates.

-

Workup: Dilute with hexanes or ligroin to force further precipitation. Filter the solid.[3] Wash copiously with hexanes/acetone to remove residual Dowtherm A.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, library generation, and avoiding toxic high-boiling solvents.

Reagents:

-

Aniline (1.0 equiv)[3]

- -ketoester (1.2 equiv)

-

Catalyst: Ytterbium(III) triflate [Yb(OTf)

] (5 mol%) or simply neat.

Workflow:

-

Mix aniline and ketoester in a microwave-safe vial. (Solvent-free is preferred).

-

Irradiate at

for 5 minutes (Step 1 condensation). -

Vent the vial to remove ethanol/water (if possible) or purge with

. -

Irradiate at

for 10–20 minutes . -

Cool and triturate the solid with diethyl ether.

Advantages:

-

Reaction time reduced from hours to minutes.

-

Eliminates the need for Dowtherm A removal.

-

Higher yields due to shorter exposure to thermal degradation.

Troubleshooting & Regiochemistry

Regioselectivity in Meta-Substituted Anilines

When using a meta-substituted aniline (e.g.,

-

Steric Rule: Cyclization generally favors the less hindered position (para), yielding the 7-substituted isomer as the major product (often >80:20 ratio).

-

Electronic Effects: Strongly electron-donating groups (EDGs) like -OMe at the meta position can activate the ortho position, increasing the ratio of the 5-isomer, though the 7-isomer usually remains dominant.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Product is 2-Hydroxyquinoline | Reaction temp too high in Step 1 or acid used in Step 2. | Ensure Step 1 is |

| Black Tar Formation | Polymerization during cyclization. | Use "High Dilution" technique (dropwise addition). Ensure Dowtherm is at rolling boil before addition. |

| Low Yield | Incomplete water removal in Step 1. | Ensure Dean-Stark is functioning or use molecular sieves. |

Workflow Visualization

Figure 2: Step-by-step operational workflow for the classical thermal protocol.

References

-

Conrad, M., & Limpach, L. (1887).[5] Ueber das Anilid des Acetessigesters und dessen Condensationsproducte. Berichte der deutschen chemischen Gesellschaft. Link

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of thermal cyclization mechanics). Link

-

BenchChem. (2025).[3][8] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. (Modern protocol validation). Link[8]

-

Nadaraj, V., et al. (2010).[9] Synthesis of quinoline derivatives by acid catalyzed microwave-assisted approach. Organic Chemistry: An Indian Journal. (Microwave modifications). Link

Sources

- 1. scribd.com [scribd.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. rodun-int.com [rodun-int.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Importance of the Gould-Jacobs Reaction

An In-Depth Technical Guide to the Gould-Jacobs Reaction for Quinoline Synthesis

This guide provides an in-depth exploration of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of quinolines and 4-hydroxyquinoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural descriptions to offer a deeper understanding of the reaction's mechanistic underpinnings, strategic considerations, and modern applications. We will dissect the causality behind experimental choices, providing field-proven insights to empower you to successfully apply and adapt this powerful reaction in your own synthetic endeavors.

First reported by R. Gordon Gould and Walter A. Jacobs in 1939, the Gould-Jacobs reaction has remained a versatile and fundamental method for constructing the quinoline scaffold.[1] This heterocyclic motif is of immense interest in medicinal chemistry, forming the core of a wide array of therapeutic agents, including antibacterial (e.g., nalidixic acid, norfloxacin), antimalarial, and anticancer drugs.[1][2][3]

The classical reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonate ester, which is then subjected to high-temperature intramolecular cyclization.[1] Subsequent saponification and decarboxylation steps yield the final 4-quinolinone (4-hydroxyquinoline) structure.[1][4][5] Its enduring relevance lies in its reliability and the accessibility of its starting materials, providing a robust pathway to complex, functionalized quinoline systems.

Deconstructing the Mechanism: A Step-by-Step Analysis

Understanding the multi-step mechanism is critical for troubleshooting and optimizing the Gould-Jacobs reaction. The process unfolds through four distinct stages.[3][4][6]

Step 1: Condensation (Formation of the Anilidomethylenemalonate Intermediate) The synthesis begins with a nucleophilic attack by the aniline's amino group on the electron-deficient β-carbon of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] This is a vinylogous nucleophilic substitution, which is followed by the elimination of an alcohol molecule (e.g., ethanol) to form the stable anilidomethylenemalonate intermediate.[1][4][7] This initial condensation is typically performed at moderate temperatures (100-130 °C) and is often driven to completion by the removal of the ethanol byproduct.[1]

Step 2: Thermal Cyclization (The Quinoline Core Formation) This is the most critical and energy-intensive step of the reaction.[1] The anilidomethylenemalonate intermediate undergoes a 6-electron electrocyclization upon heating.[1][4] The causality for the high temperature requirement—typically above 250 °C—is the significant thermal energy barrier that must be overcome to facilitate this intramolecular ring closure.[1][2] Classically, this is achieved by using high-boiling, inert solvents such as diphenyl ether or Dowtherm A to reach the necessary temperatures for a vigorous reflux.[1][2][6]

Step 3: Saponification (Ester Hydrolysis) The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to basic hydrolysis.[1] Treatment with an aqueous solution of a strong base, like sodium hydroxide, converts the ester group at the C3 position into a carboxylate salt.[1][4] Subsequent acidification precipitates the corresponding quinoline-3-carboxylic acid.

Step 4: Decarboxylation (Final Product Formation) In the final step, the quinoline-3-carboxylic acid is heated above its melting point, leading to the evolution of carbon dioxide and the formation of the desired 4-hydroxyquinoline product.[1][4] This product exists in a tautomeric equilibrium, predominantly favoring the 4-quinolinone form.[3][4]

Caption: A generalized workflow for the Gould-Jacobs reaction.

Conclusion

The Gould-Jacobs reaction is a testament to the enduring power of classical name reactions in organic synthesis. While the traditional protocol's harsh conditions present notable challenges, its fundamental reliability has cemented its place in the synthetic chemist's toolbox. The integration of modern technologies, particularly microwave-assisted heating, has revitalized the reaction, transforming it into a rapid, efficient, and high-yielding process suitable for the demands of contemporary drug discovery and development. [1]By understanding the intricate mechanistic details and the rationale behind specific experimental conditions, researchers can fully leverage the Gould-Jacobs reaction to construct valuable quinoline-based molecules with precision and confidence.

References

-

Gould–Jacobs reaction - Wikipedia . Wikipedia. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 . Biotage. [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives . ResearchGate. [Link]

-

On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis . ResearchGate. [Link]

-

Gould-Jacobs Reaction . Cambridge University Press. [Link]

-

Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents . Springer. [Link]

-

Gould–Jacobs Reaction . ResearchGate. [Link]

-

Gould-Jacobs Reaction Mechanism | Organic Chemistry . YouTube. [Link]

-

Gould–Jacobs reaction | Request PDF . ResearchGate. [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. ablelab.eu [ablelab.eu]

Starting materials for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate synthesis

Topic: Strategic Selection and Optimization of Starting Materials for the Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Content Type: Technical Whitepaper / Process Guide Author Persona: Senior Application Scientist

Executive Summary

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a foundational step in the production of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin). While various routes exist, the Gould-Jacobs reaction remains the industry standard due to its scalability and atom economy.

This guide moves beyond basic recipe adherence, focusing on the critical quality attributes (CQAs) of the starting materials—2-Methoxyaniline (o-Anisidine) and Diethyl ethoxymethylenemalonate (EMME) —and the thermodynamic necessities of the cyclization phase. We will dissect the impact of material purity on the high-temperature cyclization profile and provide a self-validating protocol for laboratory to pilot-scale translation.

Strategic Selection of Starting Materials

The quality of the final quinoline core is pre-determined by the purity profile of the inputs. In the Gould-Jacobs pathway, steric and electronic factors of the starting materials dictate the reaction kinetics.

A. 2-Methoxyaniline (o-Anisidine)[1][2]

-

Role: The nucleophilic core that provides the aromatic scaffold and the 8-methoxy substituent.

-

Critical Specification:

-

Purity: >99.0% (GC). Isomers (p-anisidine) must be <0.1% as they lead to regioisomeric impurities (6-methoxyquinoline derivatives) that are difficult to separate downstream.

-

Appearance: Colorless to pale yellow liquid. Darkening indicates oxidation (formation of azo compounds), which acts as a radical scavenger and can inhibit the high-temperature cyclization step.

-

Handling Constraint: It is a Category 1B Carcinogen and induces methemoglobinemia. Closed-system handling is mandatory.

-

B. Diethyl Ethoxymethylenemalonate (EMME)[3]

-

Role: The electrophilic "clip" that provides the carbons for the pyridine ring closure.

-

Critical Specification:

-

Ethoxy Content: The ethoxy group is the leaving group. Hydrolysis products (diethyl malonate) are common impurities.

-

Water Content: Must be <0.1% (Karl Fischer). Water competes with the aniline for the ethoxy group, hydrolyzing EMME back to malonic esters and reducing yield.

-

C. The Solvent System: Dowtherm A

-

Why it is non-negotiable: The cyclization requires temperatures exceeding 250°C . Standard solvents (Toluene, DMF) boil too low.

-

Composition: Eutectic mixture of 26.5% Diphenyl and 73.5% Diphenyl oxide.

-

Boiling Point: 258°C, allowing the reaction to proceed at atmospheric pressure while acting as a heat sink to prevent charring.

Material Specifications & Stoichiometry

| Component | CAS No. | Eq.[1][2][3][4][5][6] | Role | Critical Parameter |

| o-Anisidine | 90-04-0 | 1.0 | Nucleophile | Isomer purity; Oxidation state |

| EMME | 87-13-8 | 1.1 | Electrophile | Moisture content; Acid value |

| Dowtherm A | 8004-13-5 | 5-10 vol | Solvent | Thermal stability; Anhydrous |

| Ethanol | 64-17-5 | N/A | By-product | Must be distilled off continuously |

The Gould-Jacobs Protocol: A Self-Validating Workflow

This protocol is designed with "checkpoints" to ensure reaction completion before moving to the next high-energy step.

Phase 1: The Condensation (Formation of the Enamine)

-

Objective: Attach the EMME to the Aniline.

-

Mechanism: Addition-Elimination.

-

Protocol:

-

Charge o-Anisidine (1.0 eq) and EMME (1.1 eq) into a reactor equipped with a Dean-Stark trap or distillation head.

-

Checkpoint 1: Heat to 110°C . The reaction is self-indicating; you will observe the distillation of ethanol.

-

Maintain 110-120°C for 2-3 hours.

-

Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7) or HPLC.[7] The disappearance of o-Anisidine marks the endpoint. The intermediate formed is Diethyl (((2-methoxyphenyl)amino)methylene)malonate .

-

Technical Note: Do not exceed 130°C in this phase to avoid premature, uncontrolled cyclization or oligomerization.

-

Phase 2: The Cyclization (Thermal Closure)

-

Objective: Close the pyridine ring to form the quinoline.

-

Mechanism: Electrocyclic aromatic substitution (6

electron system). -

Protocol:

-

Pre-heat Dowtherm A (5 volumes) to 255°C in a separate vessel.

-

Critical Addition: Add the molten enamine intermediate (from Phase 1) dropwise into the boiling Dowtherm A.

-

Why? This "high dilution" technique minimizes intermolecular polymerization and favors intramolecular cyclization.

-

-

Checkpoint 2: Ethanol is generated again. Ensure the condenser is set to remove vapor, driving the equilibrium forward.

-

Hold at 250-255°C for 45-60 minutes.

-

Validation: HPLC should show >95% conversion to the quinoline core.

-

Phase 3: Isolation

-

Cool the mixture to 80°C.

-

Add n-Heptane or Toluene (anti-solvent) to precipitate the product.

-

Filter the off-white solid.

-

Wash with cold acetone to remove traces of Dowtherm A.

Mechanistic Logic & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical thermal transition.

Figure 1: The Gould-Jacobs reaction pathway. Note the two distinct ethanol elimination steps which drive the equilibrium.

Troubleshooting & Critical Process Parameters (CPP)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Moisture in EMME | Dry solvents; verify EMME water content <0.1%. |

| Dark/Tarred Product | Oxidation of Anisidine | Distill o-Anisidine under Nitrogen before use. |

| Incomplete Cyclization | Temperature < 245°C | Ensure internal temp reaches 250°C; check Dowtherm quality. |

| Regioisomers | Impure Anisidine (p-isomer) | QC check starting material for p-anisidine. |

Safety & Toxicology (E-E-A-T Compliance)

o-Anisidine (CAS 90-04-0) is the primary hazard in this synthesis.[8]

-

Carcinogenicity: Classified by IARC as Group 2B (Possibly carcinogenic to humans) and known to cause bladder cancer in animal models.[8]

-

Acute Toxicity: High risk of methemoglobinemia (cyanosis) upon skin absorption or inhalation.

-

Engineering Controls:

-

Process must be contained (glovebox or closed reactor).

-

Continuous monitoring for amine vapors.

-

Decontamination: Spills should be treated with dilute HCl to form the non-volatile salt, then absorbed.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 7000, o-Anisidine." PubChem.

-

Dow Chemical Company. (1997). "DOWTHERM A Heat Transfer Fluid: Product Technical Data." Dow Technical Library.

-

Grohe, K. (1989). "The chemistry of the fluoroquinolones." Chemotherapy. (Discusses the evolution of quinolone synthesis from Gould-Jacobs precursors).

Sources

- 1. o-Anisidine - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. ablelab.eu [ablelab.eu]

- 8. epa.gov [epa.gov]

Physicochemical characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family, a class of compounds renowned for its wide-ranging pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of this specific quinoline derivative. As a Senior Application Scientist, this document synthesizes theoretical predictions with established experimental data for analogous compounds to offer a robust resource for researchers in medicinal chemistry and drug development. All protocols and data are presented with the aim of ensuring scientific integrity and reproducibility.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Derivatives of quinoline have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The substituent pattern on the quinoline ring system plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, with its characteristic hydroxy, methoxy, and carboxylate groups, presents an intriguing profile for further investigation and development. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its use in research and drug discovery endeavors.

Molecular Structure and Properties

The foundational characteristics of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [4][5] |

| Molecular Weight | 247.25 g/mol | [4][5] |

| CAS Number | 27568-04-3 | [4][5] |

| Appearance | Light yellow to brown solid | [5] |

| Storage | Sealed in a dry environment at room temperature | [5] |

Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable insights into its behavior.

| Property | Predicted Value | Source |

| Boiling Point | 373.2 ± 37.0 °C | [5] |

| Density | 1.277 g/cm³ | [5] |

| pKa | 2.72 ± 0.50 | [5] |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be achieved through a cyclization reaction. A common and effective method involves the thermal cyclization of a malonate derivative.[5]

Synthetic Pathway Overview

The synthesis proceeds via the heating of diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate. This reaction is a variation of the Gould-Jacobs reaction, which is a widely used method for the synthesis of quinolines.

Caption: Synthetic route to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Detailed Experimental Protocol

Materials:

-

Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

-

Dowtherm A

-

Pentane

-

Hexane

Procedure:

-

Suspend diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (47.6 g, 162 mmol) in Dowtherm A (100 mL) in a suitable reaction vessel.[5]

-

Heat the reaction mixture to 250 °C in a sand bath and maintain this temperature overnight.[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Dilute the cooled reaction mixture with pentane (750 mL) to precipitate the product.[5]

-

Collect the resulting solid product by filtration.

-

Wash the collected solid with hexane to remove any residual Dowtherm A and other impurities.[5]

-

Dry the purified product to obtain Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield for this reaction is around 64%.[5]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by mass spectrometry to confirm the molecular weight. A mass spectrometry analysis (APCI) should show an m/z of 248.0 ([M+H]⁺).[5]

Physicochemical Characterization

A thorough characterization of the physicochemical properties of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is essential for its application in drug development and other research areas.

Melting Point

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Based on the structure, which contains both polar (hydroxy, ester, methoxy) and non-polar (quinoline ring) moieties, a mixed solubility profile is expected. While specific experimental data is lacking, it is predicted to have some solubility in polar organic solvents such as DMSO and ethanol. Its solubility in water is expected to be low.

Experimental Protocol for Solubility Determination:

-

Add a known excess amount of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of a compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure. While the specific spectra for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Expected ¹H NMR Resonances:

-

Aromatic protons on the quinoline ring.

-

A singlet for the methoxy group protons.

-

A quartet and a triplet for the ethyl ester group protons.

-

A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Resonances:

-

Carbon signals for the quinoline ring system.

-

A signal for the methoxy carbon.

-

Signals for the ethyl ester carbons (carbonyl, methylene, and methyl).

4.3.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=O stretch (ester): A strong band around 1700-1750 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): In the region of 1450-1650 cm⁻¹.

-

C-O stretch (ether and ester): In the fingerprint region, typically between 1000-1300 cm⁻¹.

Caption: Key expected functional group regions in the IR spectrum.

4.3.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the quinoline ring system is expected to result in strong UV absorption.

Experimental Protocol for UV-Vis Analysis:

-

Prepare a dilute solution of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-400 nm using a spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Potential Biological Activities and Applications

The quinoline nucleus is associated with a wide array of biological activities.[1][2] While specific studies on Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are limited, its structural features suggest potential for various therapeutic applications.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[7] The planar quinoline ring can intercalate with DNA, and the substituents can interact with specific enzymes or receptors involved in cancer progression.

-

Antimicrobial Activity: The 4-hydroxyquinoline scaffold is a key component of quinolone antibiotics. The presence of the hydroxyl group and the overall electronic properties of the molecule suggest potential antibacterial and antifungal activities.[8]

-

Enzyme Inhibition: The diverse functional groups on the molecule make it a candidate for targeting the active sites of various enzymes.

Further research is warranted to explore the specific biological targets and mechanisms of action of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Conclusion

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed synthesis protocol, and an outline for its characterization. While there is a need for more extensive experimental data to fully elucidate its properties and biological activities, this document serves as a valuable starting point for researchers interested in exploring the potential of this intriguing molecule. The methodologies and comparative data presented herein provide a solid foundation for future investigations.

References

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

-

4-hydroxy-7-methoxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved from [Link]

-

3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). (n.d.). ResearchGate. Retrieved from [Link]

-

Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

-

4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. (n.d.). Veeprho. Retrieved from [Link]

-

8-Methoxyquinoline | C10H9NO | CID 70310. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (n.d.). Frontiers. Retrieved from [Link]

-

Figure 5. FT-IR spectrum of the ethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. This journal is © The Royal Society of Chemis. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Asian Journal of Scientific Research. Retrieved from [Link]

-

ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. veeprho.com [veeprho.com]

- 3. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific [amerigoscientific.com]

- 5. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 6. 4-HYDROXY-7-METHOXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate CAS number and identifiers

An In-Depth Technical Guide to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, a quinoline derivative of significant interest to researchers and professionals in drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its emerging role as a scaffold in medicinal chemistry, particularly as a potential inhibitor of HIV-1 integrase. The guide is structured to provide both foundational knowledge and practical insights, supported by experimental details and conceptual frameworks to facilitate its application in a research and development setting.

Chemical Identity and Descriptors

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Accurate identification is paramount for research and regulatory purposes. The primary identifiers and structural details are summarized below.

| Identifier | Value | Source |

| CAS Number | 27568-04-3 | [1] |

| Molecular Formula | C13H13NO4 | [1][2] |

| Molecular Weight | 247.25 g/mol | |

| IUPAC Name | ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | N/A |

| Synonyms | 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER, ethyl 4-hydroxy-8-methoxy-3-quinolinecarboxylate, ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | [2] |

| InChI | 1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | [1][2] |

| InChIKey | HCYNWEIHLHVPEW-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | [2] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.866!"]; C2 [label="C", pos="-0.5,0!"]; C3 [label="C", pos="0.5,0!"]; C4 [label="C", pos="1,-0.866!"]; C4a [label="C", pos="0.5,-1.732!"]; C5 [label="C", pos="1,-2.598!"]; C6 [label="C", pos="0.5,-3.464!"]; C7 [label="C", pos="-0.5,-3.464!"]; C8 [label="C", pos="-1,-2.598!"]; C8a [label="C", pos="-0.5,-1.732!"]; C3_ester_C [label="C", pos="1.2,0.8!"]; O_ester_1 [label="O", pos="1.7,1.4!"]; O_ester_2 [label="O", pos="1.9,0.2!"]; C_ethyl_1 [label="C", pos="2.6,0.8!"]; C_ethyl_2 [label="C", pos="3.3,0.2!"]; O4 [label="O", pos="1.8,-0.866!"]; O_methoxy [label="O", pos="-1.8,-2.598!"]; C_methoxy [label="C", pos="-2.5,-3.1!"];

// Quinoline ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a;

// Substituent bonds C3 -- C3_ester_C; C3_ester_C -- O_ester_1 [label="="]; C3_ester_C -- O_ester_2; O_ester_2 -- C_ethyl_1; C_ethyl_1 -- C_ethyl_2; C4 -- O4; C8 -- O_methoxy; O_methoxy -- C_methoxy;

// Implicit hydrogens (not drawn for clarity)// Add double bonds edge [style=double]; C2 -- C3; C4 -- C4a; C5 -- C6; C7 -- C8; C8a -- N1; }

Caption: 2D structure of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Notes |

| Physical Form | Solid. Appears as a light yellow to brown solid. | |

| Melting Point | Not consistently reported. | One source indicates N/A[3]. The parent compound without the 8-methoxy group has a reported melting point of 271°C[4]. |

| Boiling Point | 391.5°C at 760 mmHg (Predicted) | [3][5] |

| Solubility | Soluble in common organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). | [4] |

| pKa | 2.72 ± 0.50 (Predicted) | N/A |

| LogP | 2.0 (Predicted) | [2] |

Synthesis Protocol

The synthesis of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is typically achieved through a thermal cyclization reaction. The following protocol is based on established methods.

Step 1: Synthesis of Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate

This precursor is synthesized via the condensation of 2-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM).

-

Combine equimolar amounts of 2-methoxyaniline and diethyl ethoxymethylenemalonate in a reaction vessel.

-

Heat the mixture, typically at or above 100°C, for a sufficient duration to drive the condensation reaction to completion.

-

Monitor the reaction progress by an appropriate method (e.g., TLC).

-

Upon completion, cool the reaction mixture and purify the product, often by crystallization, to yield Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate

-

Suspend Diethyl 2-(((2-methoxyphenyl)amino)methylene)malonate (e.g., 47.6 g, 162 mmol) in a high-boiling point inert solvent such as Dowtherm A (100 mL).

-

Heat the suspension to 250°C. This high temperature is crucial for the intramolecular cyclization (Gould-Jacobs reaction).

-

Maintain this temperature, for instance, by using a sand bath, and allow the reaction to proceed overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the cooled reaction mixture with a non-polar solvent like pentane (e.g., 750 mL) to precipitate the product.

-

Collect the resulting solid product by filtration.

-

Wash the collected solid with a non-polar solvent such as hexane to remove residual high-boiling solvent and impurities.

-

Dry the product to afford Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. A typical yield is around 64%.

-

Confirm the product identity using analytical techniques such as mass spectrometry (e.g., APCI, m/z 248.0 [M+H]+).

Caption: Synthesis workflow for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

Applications in Drug Discovery

The 4-hydroxyquinoline scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities.

Potential as an Anti-HIV Agent

A significant area of interest for 4-hydroxyquinoline derivatives is in the development of anti-HIV-1 agents. Specifically, they are explored as inhibitors of HIV-1 integrase (IN), a key enzyme essential for the replication of the virus. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a productive infection.

Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate serves as a valuable intermediate or scaffold for the synthesis of more complex molecules targeting this enzyme. The 4-hydroxy and 3-carboxylate groups are key features for the potential anti-integrase activity.

Mechanism of Action: HIV-1 Integrase Inhibition

The proposed mechanism of action for 4-hydroxyquinoline-based HIV-1 integrase inhibitors involves the chelation of divalent metal ions, typically magnesium (Mg2+), within the enzyme's active site.

-

HIV-1 Integrase Active Site: The catalytic core of HIV-1 integrase contains a highly conserved D,D-35-E motif that coordinates two Mg2+ ions.

-

Role of Mg2+ Ions: These Mg2+ ions are crucial for the catalytic activity of the integrase, facilitating the 3'-processing of the viral DNA and the subsequent strand transfer reaction.

-

Chelation by Inhibitor: 4-hydroxyquinoline derivatives, with their appropriately positioned hydroxyl and carboxyl groups, can act as bidentate ligands, chelating the two Mg2+ ions in the active site.

-

Inhibition of Catalytic Activity: By binding to these essential metal cofactors, the inhibitor effectively displaces them from their normal coordination with the viral DNA and catalytic residues, thus blocking the enzymatic function and preventing the integration of the viral genome into the host DNA.

Caption: Conceptual diagram of HIV-1 integrase inhibition by a 4-hydroxyquinoline derivative.

Safety and Handling

Based on available safety data sheets, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate requires careful handling in a laboratory setting.

-

Hazard Classification: Causes serious eye irritation (H319).[1]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[5]

-

Wash hands thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Handle in a well-ventilated place.[5]

-

Avoid the formation of dust and aerosols.[5]

-

-